molecular formula C20H17N5O2S B2553221 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide CAS No. 1251710-05-0

4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide

Cat. No.: B2553221
CAS No.: 1251710-05-0
M. Wt: 391.45
InChI Key: GKSULOHXLKOYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide is a complex organic compound that features a benzothiadiazole moiety and a quinoline ring

Preparation Methods

The synthesis of 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazole and quinoline intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,1,3-benzothiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiadiazole and quinoline moieties may play a role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(23-16-6-1-4-13-5-2-10-21-19(13)16)7-3-11-22-20(27)14-8-9-15-17(12-14)25-28-24-15/h1-2,4-6,8-10,12H,3,7,11H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSULOHXLKOYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC4=NSN=C4C=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.